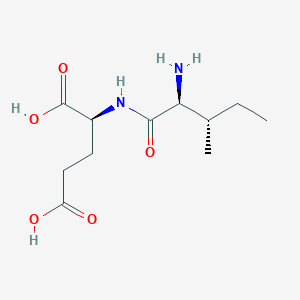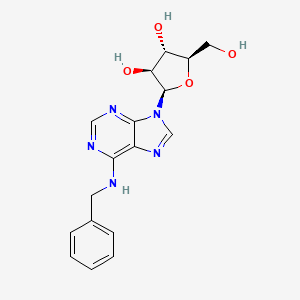
(S)-2-Acetamido-2-phenylacetic acid
概要
説明
N-acetyl-L-alpha-phenylglycine is an N-acyl-L-alpha-amino acid that is L-alpha-phenylglycine in which a hydrogen attached to the nitrogen has been replaced by an acetyl group. It is a N-acyl-L-alpha-amino acid, a glycine derivative and a non-proteinogenic amino acid derivative. It derives from a L-alpha-phenylglycine. It is a conjugate acid of a N-acetyl-L-alpha-phenylglycinate.
科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation
Research on acetaminophen, a related compound, highlights the application of advanced oxidation processes (AOPs) in environmental remediation. AOPs have been used to degrade acetaminophen in aqueous mediums, leading to the generation of various by-products. This process is crucial for mitigating the environmental impact of pharmaceutical compounds, suggesting a potential area of application for (S)-2-Acetamido-2-phenylacetic acid in environmental science and pollution control (Qutob et al., 2022).
Pharmacodynamic Properties and Therapeutic Potential
The pharmacodynamic properties and therapeutic potential of aceclofenac, another related compound, have been studied, indicating its anti-inflammatory and analgesic effects. This suggests that this compound may have applications in drug development, particularly in the treatment of rheumatic disorders and pain management, highlighting the importance of understanding its biochemical interactions and therapeutic efficacy (Brogden & Wiseman, 1996).
Environmental Toxicology and Safety
The environmental toxicology of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been extensively reviewed, providing insights into the ecological and human health impacts of chemical compounds used in agriculture. This research underscores the significance of evaluating the safety, toxicology, and environmental fate of compounds like this compound, especially those introduced into agricultural settings (Zuanazzi et al., 2020).
Antitumor Properties and Mechanisms of Action
Studies on antineoplastons, including derivatives of peptides and amino acids, have shown antitumor properties, suggesting a potential research application of this compound in oncology. These compounds, including phenylacetic acid derivatives, have been investigated for their ability to induce apoptosis and inhibit cancer cell growth, providing a basis for exploring the anticancer potential of related compounds (Korman, 2014).
Neurological and Psychiatric Applications
N-acetylcysteine (NAC), a compound that influences glutathione levels and modulates various neurotransmitter systems, has been explored for its therapeutic applications in psychiatry, including the treatment of addiction, compulsive disorders, and mood disorders. This highlights a potential area of research for this compound in the development of novel psychiatric treatments, focusing on its biochemical properties and interaction with neurotransmitter systems (Dean, Giorlando, & Berk, 2011).
特性
IUPAC Name |
(2S)-2-acetamido-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)
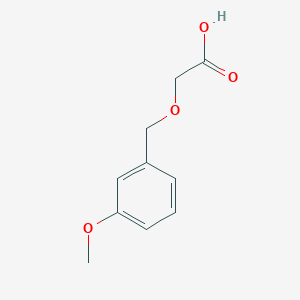
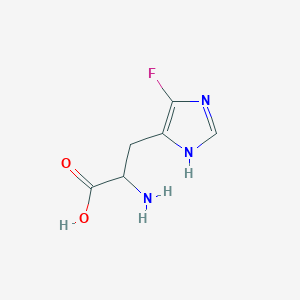
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)
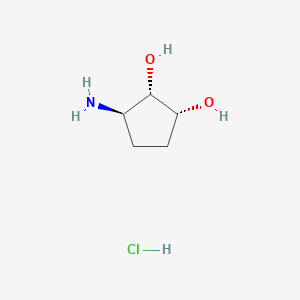
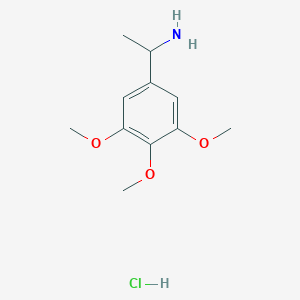
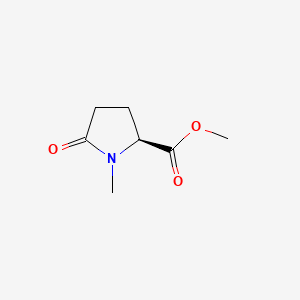

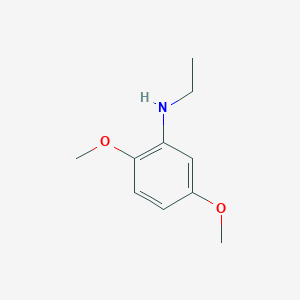
![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
